1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a methylazetidinone core
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methylazetidin-2-one in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of substituted products. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but differs in its core structure, leading to different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar phenyl group but a different core, which affects its reactivity and applications.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound also contains the 3,4-dimethoxyphenyl group and is used in different research contexts.
Properties
CAS No. |
151336-25-3 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-methylazetidin-2-one |
InChI |
InChI=1S/C13H17NO3/c1-9-6-13(15)14(9)8-10-4-5-11(16-2)12(7-10)17-3/h4-5,7,9H,6,8H2,1-3H3 |
InChI Key |
OZVPAWQYJCCCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N1CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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